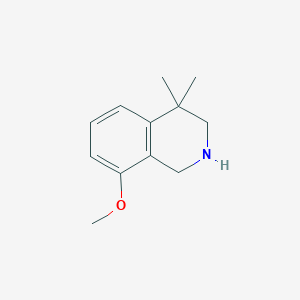
8-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products. The presence of the methoxy group and the dimethyl substitution on the isoquinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with an acid catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline derivatives.
Scientific Research Applications
8-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The methoxy and dimethyl substitutions can influence the compound’s binding affinity and selectivity for its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-3,4-dihydro-1H-isoquinoline: Similar structure but with a different substitution pattern.
4,4-dimethyl-2,3-dihydro-1H-isoquinoline: Lacks the methoxy group.
8-methoxy-2,3-dihydro-1H-isoquinoline: Lacks the dimethyl substitution.
Uniqueness
8-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline is unique due to the presence of both the methoxy group and the dimethyl substitution on the isoquinoline ring
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
8-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17NO/c1-12(2)8-13-7-9-10(12)5-4-6-11(9)14-3/h4-6,13H,7-8H2,1-3H3 |
InChI Key |
LSAKWEPOFQPXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC2=C1C=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


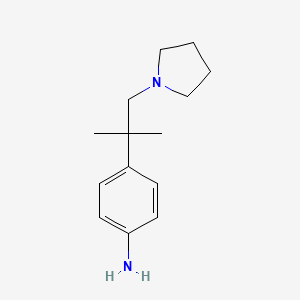
![1,3,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one](/img/structure/B13893723.png)

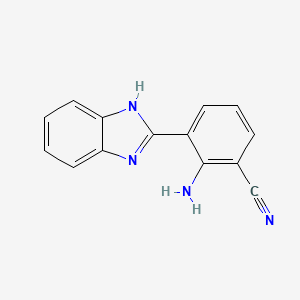
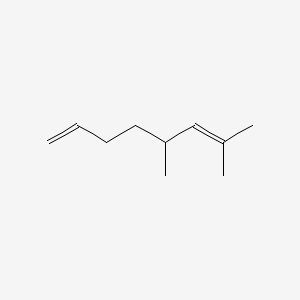
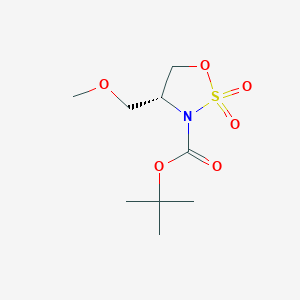
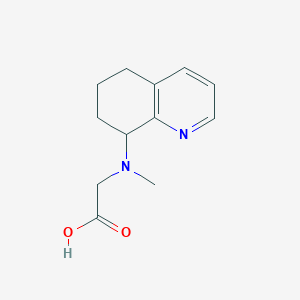
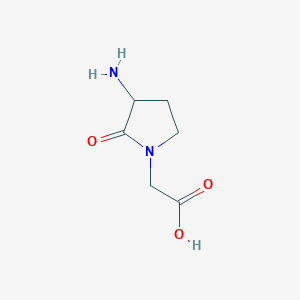
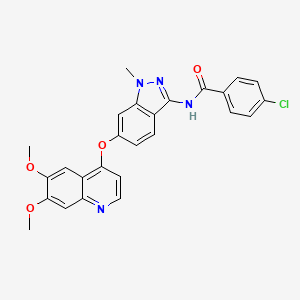
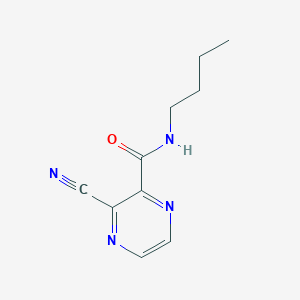
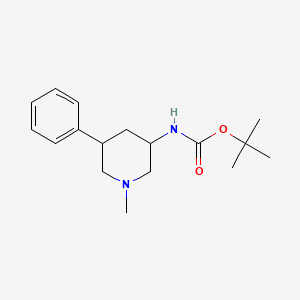
![4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane](/img/structure/B13893796.png)


